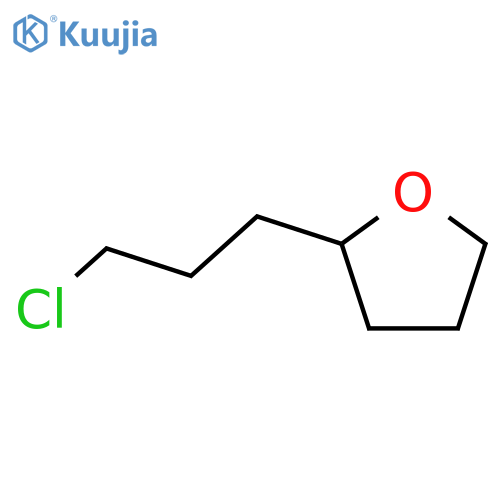Cas no 767-07-7 (2-(3-chloropropyl)oxolane)

2-(3-chloropropyl)oxolane structure
商品名:2-(3-chloropropyl)oxolane
2-(3-chloropropyl)oxolane 化学的及び物理的性質
名前と識別子
-
- FURAN, 2-(3-CHLOROPROPYL)TETRAHYDRO-
- 2-(3-CHLOROPROPYL)OXOLANE
- CS-0455661
- 3-(Tetrahydro-2-furyl)-propylchlorid
- 2-(3-chloropropyl)tetrahydrofuran
- 767-07-7
- AKOS011898136
- DB-375680
- SCHEMBL15545892
- EN300-85862
- LBPJPDHUCBKHFH-UHFFFAOYSA-N
- 2-(3-chloropropyl)oxolane
-
- MDL: MFCD00094172
- インチ: InChI=1S/C7H13ClO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2
- InChIKey: LBPJPDHUCBKHFH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 148.0654927Da
- どういたいしつりょう: 148.0654927Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 9.2Ų
2-(3-chloropropyl)oxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-85862-1.0g |
2-(3-chloropropyl)oxolane |
767-07-7 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
| Enamine | EN300-85862-5.0g |
2-(3-chloropropyl)oxolane |
767-07-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-21 | |
| Enamine | EN300-85862-10.0g |
2-(3-chloropropyl)oxolane |
767-07-7 | 95.0% | 10.0g |
$3007.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526328-1g |
2-(3-Chloropropyl)tetrahydrofuran |
767-07-7 | 98% | 1g |
¥17381.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526328-50mg |
2-(3-Chloropropyl)tetrahydrofuran |
767-07-7 | 98% | 50mg |
¥13478.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526328-2.5g |
2-(3-Chloropropyl)tetrahydrofuran |
767-07-7 | 98% | 2.5g |
¥36640.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526328-500mg |
2-(3-Chloropropyl)tetrahydrofuran |
767-07-7 | 98% | 500mg |
¥16679.00 | 2024-07-28 | |
| Enamine | EN300-85862-0.25g |
2-(3-chloropropyl)oxolane |
767-07-7 | 95.0% | 0.25g |
$642.0 | 2025-03-21 | |
| Enamine | EN300-85862-0.5g |
2-(3-chloropropyl)oxolane |
767-07-7 | 95.0% | 0.5g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-85862-0.05g |
2-(3-chloropropyl)oxolane |
767-07-7 | 95.0% | 0.05g |
$587.0 | 2025-03-21 |
2-(3-chloropropyl)oxolane 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Louis Porte RSC Adv., 2014,4, 64506-64513
767-07-7 (2-(3-chloropropyl)oxolane) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
